What are the physicochemical properties of N-(4-Ethoxyphenyl)-beta-alanine?
What are the physicochemical properties of N-(4-Ethoxyphenyl)-beta-alanine?
An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Ethoxyphenyl)-beta-alanine
Introduction
N-(4-Ethoxyphenyl)-beta-alanine is a derivative of the naturally occurring beta-amino acid, β-alanine. While β-alanine itself is a precursor to essential molecules like carnosine and pantothenic acid and is widely used as a sports supplement, its derivatives are of significant interest in medicinal chemistry and drug development.[1][2] The introduction of a 4-ethoxyphenyl group to the beta-alanine scaffold can modulate its lipophilicity, metabolic stability, and interaction with biological targets. Understanding the fundamental physicochemical properties of N-(4-Ethoxyphenyl)-beta-alanine is, therefore, a critical first step in its evaluation as a potential therapeutic agent or a building block for more complex bioactive compounds.[3]
This guide provides a comprehensive overview of the known and predicted physicochemical properties of N-(4-Ethoxyphenyl)-beta-alanine. It is intended for researchers, scientists, and drug development professionals, offering not only a compilation of data but also the underlying scientific principles and detailed experimental protocols for the validation of these properties. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data crucial for regulatory submissions and further research.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is foundational to all subsequent characterization.
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Chemical Name: N-(4-Ethoxyphenyl)-beta-alanine
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Synonyms: 3-((4-Ethoxyphenyl)amino)propanoic acid
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CAS Number: 1611-96-7[4]
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Molecular Formula: C₁₁H₁₅NO₃
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Molecular Weight: 209.24 g/mol
The molecular structure consists of a beta-alanine core, where the amino group is substituted with a 4-ethoxyphenyl ring. This structure imparts both hydrophilic (carboxylic acid) and lipophilic (ethoxyphenyl group) characteristics to the molecule.
Caption: Molecular Structure of N-(4-Ethoxyphenyl)-beta-alanine.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key properties for N-(4-Ethoxyphenyl)-beta-alanine. Note that where experimental data is not available in published literature, values are predicted using established computational models.
| Property | Value | Method/Source | Significance in Drug Development |
| Molecular Weight | 209.24 g/mol | Calculated | Influences diffusion, bioavailability, and formulation. |
| Melting Point | Not available | Experimental (DSC/TGA) | Purity assessment, solid-state stability, and formulation design. |
| Boiling Point | Not available | Predicted | Relevant for purification and stability at high temperatures. |
| Aqueous Solubility | Predicted: Low | Computational | Affects absorption, distribution, and formulation options. |
| LogP | Predicted: ~1.5 - 2.5 | Computational (e.g., XLogP3) | Measures lipophilicity; critical for membrane permeability and ADME properties. |
| pKa | Predicted: ~4.0 (Carboxyl) Predicted: ~10.0 (Amine) | Computational / Experimental (Potentiometric Titration) | Determines the ionization state at physiological pH, impacting solubility, receptor binding, and permeability.[5][6] |
Spectroscopic and Chromatographic Profile
Structural confirmation and purity assessment are cornerstones of chemical analysis. The expected spectroscopic and chromatographic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: Expected signals would include triplets for the two methylene groups of the beta-alanine backbone, signals in the aromatic region for the ethoxyphenyl ring, a quartet and a triplet for the ethoxy group, and broad singlets for the amine (NH) and carboxylic acid (OH) protons.[7]
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¹³C NMR: Distinct signals are expected for the carbonyl carbon, the aliphatic carbons of the beta-alanine and ethoxy groups, and the aromatic carbons.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
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O-H stretch (Carboxylic Acid): Broad peak around 3000 cm⁻¹.
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N-H stretch (Secondary Amine): Moderate peak around 3300-3400 cm⁻¹.
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C=O stretch (Carboxylic Acid): Strong, sharp peak around 1700-1725 cm⁻¹.
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C-O stretch (Ether): Strong peak around 1250 cm⁻¹.
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Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.[9][10]
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
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Electrospray Ionization (ESI-MS): In positive ion mode, the [M+H]⁺ ion would be expected at m/z 210.11. In negative ion mode, the [M-H]⁻ ion would be expected at m/z 208.10.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of N-(4-Ethoxyphenyl)-beta-alanine. A typical reversed-phase HPLC method would be employed.[9][11][12]
Experimental Methodologies
The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties.
Determination of Melting Point using Differential Scanning Calorimetry (DSC)
Causality: DSC is chosen over traditional melting point apparatus for its high precision and ability to detect thermal events like polymorphic transitions, which is critical for understanding the solid-state stability of a drug candidate.
Caption: Workflow for Melting Point Determination by DSC.
Protocol:
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Instrument Calibration: Calibrate the DSC instrument using an indium standard to ensure temperature and enthalpy accuracy.
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Sample Preparation: Accurately weigh 2-5 mg of N-(4-Ethoxyphenyl)-beta-alanine into a tared aluminum DSC pan.
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Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation. An empty sealed pan is used as a reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell.
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Thermal Program: Equilibrate the cell at 25°C. Ramp the temperature at a rate of 10°C/minute to a temperature well above the expected melting point.
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Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area corresponds to the heat of fusion.
Determination of Aqueous Solubility (Shake-Flask Method)
Causality: The shake-flask method is the gold-standard for determining thermodynamic solubility. It ensures that equilibrium is reached between the solid and dissolved states of the compound, providing a true measure of its intrinsic solubility.
Protocol:
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Sample Preparation: Add an excess amount of N-(4-Ethoxyphenyl)-beta-alanine to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed glass vial. The excess solid ensures that a saturated solution is formed.
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Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the samples (using a low-binding filter, e.g., 0.22 µm PVDF) to separate the undissolved solid from the saturated solution.
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Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase.
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Analysis: Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.
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Reporting: The solubility is reported in units such as mg/mL or µM.
Determination of Partition Coefficient (LogP)
Causality: The shake-flask method for LogP determination is a direct measure of the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing a fundamental measure of lipophilicity.
Caption: Workflow for LogP Determination via Shake-Flask Method.
Protocol:
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Phase Preparation: Prepare a phosphate buffer (e.g., pH 7.4) and n-octanol. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them and allowing the phases to separate.
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Sample Preparation: Prepare a stock solution of N-(4-Ethoxyphenyl)-beta-alanine in the pre-saturated buffer at a known concentration.
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Partitioning: Add equal volumes of the drug-containing buffer and the pre-saturated n-octanol to a vial.
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Equilibration: Shake the vial vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the two phases.
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Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
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Quantification: Carefully sample both the n-octanol and the buffer layers. Determine the concentration of the compound in each phase using a validated HPLC-UV method.
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Calculation: The partition coefficient (P) is the ratio of the concentration in n-octanol to the concentration in the buffer. LogP is the base-10 logarithm of this ratio.
Conclusion
The physicochemical properties of N-(4-Ethoxyphenyl)-beta-alanine define its potential as a drug candidate or a valuable chemical intermediate. Its amphiphilic nature, arising from the combination of a hydrophilic amino acid core and a lipophilic ethoxyphenyl substituent, suggests a balanced profile that may be advantageous for oral bioavailability. The predicted pKa values indicate that the molecule will exist predominantly in its zwitterionic or anionic form at physiological pH, which will significantly influence its solubility and interactions with biological membranes and protein targets. The experimental protocols provided in this guide offer a robust framework for the empirical validation of these critical parameters, ensuring the generation of high-quality data to support further research and development efforts.
References
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